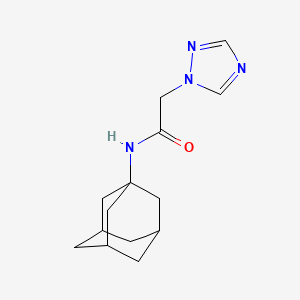
N-(4-Chlorobenzyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorobenzyl)cyclobutanecarboxamide, also known as CB-13, is a synthetic compound that belongs to the family of cycloalkylcarboxamides. It is a potent agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is primarily found in the brain. CB-13 has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases and disorders.
Mecanismo De Acción
N-(4-Chlorobenzyl)cyclobutanecarboxamide acts as a potent agonist of the CB1 receptor, which is primarily found in the brain. The activation of CB1 receptors by this compound leads to the inhibition of neurotransmitter release, resulting in the reduction of pain, anxiety, and depression. This compound also activates the reward pathway in the brain, which is responsible for the reinforcing effects of drugs of abuse. This makes this compound a potential candidate for the treatment of drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce pain and inflammation, decrease anxiety and depression, and reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-Chlorobenzyl)cyclobutanecarboxamide is its potent and selective activation of the CB1 receptor, which makes it a valuable tool for studying the role of the CB1 receptor in various diseases and disorders. However, this compound has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term studies. Additionally, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-(4-Chlorobenzyl)cyclobutanecarboxamide. One potential direction is the development of more potent and selective CB1 receptor agonists that have a longer half-life and better pharmacokinetic properties. Another direction is the study of this compound in human clinical trials to determine its safety and efficacy in the treatment of various diseases and disorders. Additionally, the role of the CB1 receptor in various physiological processes such as appetite regulation and energy metabolism could be further explored using this compound as a tool.
Métodos De Síntesis
N-(4-Chlorobenzyl)cyclobutanecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with cyclobutanecarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-Chlorobenzyl)cyclobutanecarboxamide has been studied extensively for its potential therapeutic applications in various diseases and disorders such as pain, anxiety, depression, and addiction. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. This compound has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been studied for its potential use in the treatment of drug addiction, particularly for opioids and cocaine.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-4-9(5-7-11)8-14-12(15)10-2-1-3-10/h4-7,10H,1-3,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTXUANSKJTFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)



![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)



![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)
![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511686.png)
![1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B7511690.png)
![3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)